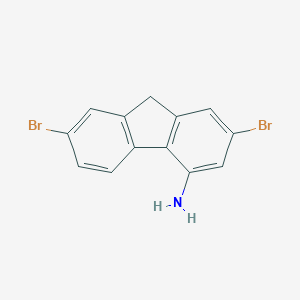

2,7-二溴-9H-芴-4-胺

描述

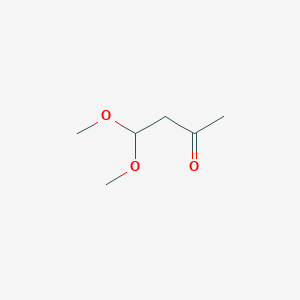

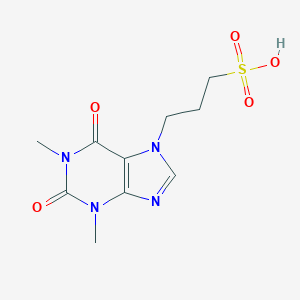

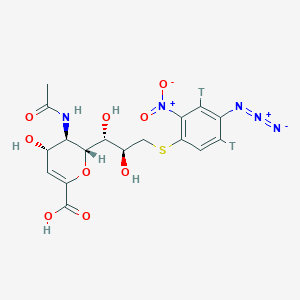

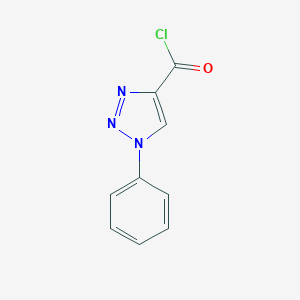

2,7-Dibromo-9H-fluoren-4-amine is a chemical compound that is part of the fluorene family, characterized by a tricyclic structure that includes a 9H-fluorene core. This compound is of interest due to its potential applications in the synthesis of polyimides and other polymers, as well as in the development of optical materials and fluorescence probes .

Synthesis Analysis

The synthesis of 2,7-Dibromo-9H-fluoren-4-amine involves a multi-step process starting from 9H-fluorene. The first step is bromination, followed by nitration, and finally reduction to introduce the amino group at the 4-position. The bromination step yields 2,7-dibromo-9H-fluorene with a high efficiency of 93.8% under optimal conditions using CHCl3 as the solvent and CuBr2 as the catalyst. The nitration step is performed with a mixture of HNO3 and H2SO4, leading to a yield of 94.7%. The final reduction step to obtain the amino derivative is carried out with Zn/CaCl2, resulting in an 89.5% yield .

Molecular Structure Analysis

The molecular structure of 2,7-Dibromo-9H-fluoren-4-amine is confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and ESI-MS. The presence of bromine atoms at the 2 and 7 positions and the amino group at the 4 position on the fluorene ring system is indicative of the compound's potential reactivity and ability to participate in further chemical transformations .

Chemical Reactions Analysis

2,7-Dibromo-9H-fluoren-4-amine can undergo various chemical reactions due to the presence of reactive bromine atoms and the amino group. It can serve as a building block for the synthesis of polyimides and other polymers, as demonstrated by the preparation of novel polyimides with excellent solubility, optical transparency, and thermal stability . The compound's reactivity also allows for the creation of conjugated systems with potential applications in optical materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 2,7-Dibromo-9H-fluoren-4-amine, such as polyimides, include high solubility in organic solvents, the ability to form transparent and flexible films, low moisture absorption, and low dielectric constants. These materials also exhibit UV-vis absorption cutoff wavelengths in the range of 352-409 nm, indicating potential use in optical applications. The thermal stability of these materials is noteworthy, with decomposition temperatures above 510°C and glass transition temperatures ranging from 274 to 346°C . The optical properties of 2,7-Dibromo-9H-fluoren-4-amine itself are characterized by a maximum absorption wavelength (λmax) of 352.4 nm and emission wavelengths (λem) of 388.4 nm and 412.2 nm, with a low optical band gap of 2.66 eV .

科学研究应用

合成和光学性质

2,7-二溴-4-氨基-9H-芴已使用溴化、硝化和还原从 9H-芴合成。其光学性质包括最大波长 (λmax) 为 352.4 nm 和发射波长 (λem) 为 388.4 nm 和 412.2 nm,低光学带隙为 2.66 eV (姜山沙,2015)。

溶剂化动力学荧光探针

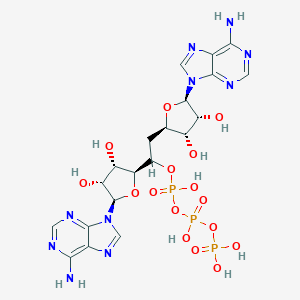

N-取代的 2-氨基-9,9-二烷基芴,通过钯催化的胺取代从 2-卤代-9,9-二烷基芴合成,是飞秒溶剂化动力学中荧光探针的有希望的候选者 (G. Saroja 等,2004)。

共轭多孔聚合物和碳纳米管

三(4-(2,7-二溴-9-苯基-9-芴-9-基)苯基)胺,由 2,7-二溴(9-苯基-芴-9-醇)合成,被用作共轭多孔聚合物的构建块,显示出纳米管形态和无模板合成多孔碳纳米管的潜力 (庄晓东等,2013)。

荧光传感聚合物

聚(9,9-二己基-9H-芴-2-胺)的新型聚苯胺衍生物被合成并应用于不同酸和胺的荧光检测,扩大了聚苯胺衍生物在多功能化学传感器中的应用范围 (J. 钱等,2019)。

用于发光的芳基氨基官能化共聚物

使用 4,4'-(2,7-二溴-9H-芴-9,9-二基)二苯胺合成的芳基氨基官能化共聚物表现出蓝光发射和宽光学带隙,适用于具有可调发射颜色的有机-无机半导体复合材料 (I. Kanelidis 等,2011)。

用于荧光显微镜的两光子吸收

通过乌尔曼胺化合成的芴类似物,由于近红外飞秒激光的两光子激发所需的理想吸收,显示出作为两光子荧光显微镜中荧光团的潜力 (Belfield 等,2000)。

LED 中的电子传输材料

2,7-聚(9-芴酮),一种衍生自 2,7-二溴-9-芴酮的共轭聚合物,由于其可逆还原和可及性,适用于多层 LED 中的电子传输材料 (F. Uckert 等,1999)。

抗癌和抗菌剂

基于 4-(2,7-二氯-9H-芴-4-基)噻唑部分的噻唑烷酮和氮杂环酮类似物显示出显着的抗菌活性,并具有作为抗癌剂的潜力 (E. Hussein 等,2020)。

光物理性质和自组装行为

具有伯胺基的聚芴衍生物由于氢键和 π-π 堆积相互作用而表现出特殊的表面形态,有利于分子有序化和器件制造 (郭增山等,2009)。

三光子吸收荧光团

三(9,9-二乙基-9H-芴基)胺和相关荧光团在近红外区域表现出较大的本征三光子吸收,使其适用于需要强三光子吸收率的应用 (Z. Suo 等,2005)。

安全和危害

未来方向

While the future directions for this specific compound are not explicitly mentioned in the search results, related compounds have shown potential in various applications. For example, 2,7-dibromo-9-fluorenone has been used in the preparation of polymers for the synthesis of 2,7-poly (9-fluorenone) . This suggests potential future directions in polymer synthesis and materials science.

属性

IUPAC Name |

2,7-dibromo-9H-fluoren-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRGFCZFXXGGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170490 | |

| Record name | Fluoren-4-amine, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-dibromo-9H-fluoren-4-amine | |

CAS RN |

1785-09-7 | |

| Record name | 2,7-Dibromo-9H-fluoren-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-4-amine, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6N4Y2DN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)

![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)